molecular formula C9H9NO3 B1646426 1-(4-Methyl-2-nitrophenyl)ethanone CAS No. 155694-84-1

1-(4-Methyl-2-nitrophenyl)ethanone

Cat. No. B1646426
M. Wt: 179.17 g/mol
InChI Key: UPVDTZDVDGTUEP-UHFFFAOYSA-N
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Patent
US07612075B2

Procedure details

4-Fluro-3-nitrotoluene (7.5 g, 48.4 mmol) is treated with a solution of nitroethane (15.2 mL, 200 mmol) in ethyl acetate (100 mL) and DBU (21 mL, 145 mmol) and stirred overnight at ambient temperature. The solution is concentrated under vacuum, diluted with methanol, treated with 30% H2O2 (25 mL) and 10% sodium bicarbonate (25 ml) and stirred overnight at ambient temperature. The reaction mixture is concentrated in vacuo, acidified with 5% HCl and extracted with methylene chloride. The organic layer is dried (sodium sulfate) and chromatographed (35% ethyl acetate/hexane) to give the title compound (7.2 g, 40.2 mmol). MS m/z: M+=279; 1H NMR (CDCl3, 300 MHz) δ7.8 (s, 1H), 7.48 (d, 1H), 7.32 (d, 1H), 2.5 (s, 3H), 2.4 (s, 3H).
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
15.2 mL
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[N+](CC)([O-])=[O:13].[CH2:17]1[CH2:27]CN2C(=NCCC2)CC1>C(OCC)(=O)C>[CH3:8][C:5]1[CH:6]=[CH:7][C:2]([C:27](=[O:13])[CH3:17])=[C:3]([N+:9]([O-:11])=[O:10])[CH:4]=1

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)C)[N+](=O)[O-]
Name
nitroethane
Quantity
15.2 mL
Type
reactant
Smiles
[N+](=O)([O-])CC
Name
Quantity
21 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated under vacuum
ADDITION
Type
ADDITION
Details
diluted with methanol
ADDITION
Type
ADDITION
Details
treated with 30% H2O2 (25 mL) and 10% sodium bicarbonate (25 ml)
STIRRING
Type
STIRRING
Details
stirred overnight at ambient temperature
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
chromatographed (35% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=CC(=C(C=C1)C(C)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 40.2 mmol
AMOUNT: MASS 7.2 g
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.